molecular formula C15H21N3O2 B2865533 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2034525-12-5

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine

Cat. No.: B2865533
CAS No.: 2034525-12-5
M. Wt: 275.352
InChI Key: IILUAEHZDKKTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine is a synthetic organic compound that features a cyclopropyl group attached to a piperidine ring, which is further substituted with a 2,6-dimethylpyrimidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Dimethylpyrimidin-4-yloxy Group: This step involves the reaction of the piperidine derivative with 2,6-dimethylpyrimidin-4-ol under suitable conditions to form the desired ether linkage.

    Attachment of the Cyclopropyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
  • Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propanone

Uniqueness

4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts rigidity and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUAEHZDKKTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.